3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide
Description
3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a 2,2-difluoroethyl substituent at position 1, a methyl carboxamide group at position 4, and an amino group at position 2. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C7H10F2N4O |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H10F2N4O/c1-11-7(14)4-2-13(3-5(8)9)12-6(4)10/h2,5H,3H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
JMQVLXUCWBNRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization Protocol
The most widely documented method involves a two-step sequence combining cyclocondensation and alkylation:
Step 1: Formation of α-Difluoroacetyl Intermediate
2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of triethylamine (TEA) as an acid scavenger. The reaction proceeds at −30°C to 0°C in tetrahydrofuran (THF), yielding α-difluoroacetyl acrylate intermediates. Hydrolysis with aqueous NaOH (2 M) generates the corresponding carboxylic acid.
Step 2: Methylhydrazine Cyclocondensation
The α-difluoroacetyl intermediate undergoes cyclization with 40% methylhydrazine aqueous solution under catalytic KI (0.2–1.0 eq) at −20°C. Subsequent heating to 50–120°C under reduced pressure facilitates ring closure. Acidification with HCl precipitates the crude product, which is recrystallized from ethanol/water (40–65% v/v) to achieve >99.5% purity.
Key Data
Alkylation of Pyrazole Carboxylate Esters
Ethyl 3-Amino-1H-pyrazole-4-carboxylate Alkylation
Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS: 6994-25-8) serves as a precursor for N-alkylation:
Reaction Conditions
-
Alkylating agent : 2,2-Difluoroethyl tosylate (1.1 eq)
-
Base : K₂CO₃ (2.0 eq) in DMF at 80°C for 12 h
-
Post-treatment : Hydrolysis with LiOH (2.0 eq) in THF/H₂O (3:1) at 60°C, followed by amidation with methylamine (2.0 eq) using HATU as coupling agent.
Optimization Challenges
-
Competing O- vs N-alkylation requires precise temperature control.
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity to 8:1 (N- vs O-alkylation).
Yield Comparison
| Stage | Yield (%) | Purity (HPLC) |
|---|---|---|
| Alkylation | 68 | 92 |
| Hydrolysis | 89 | 95 |
| Amidation | 76 | 99.1 |
Coupling Reactions for Carboxamide Installation
Carboxylic Acid to Carboxamide Conversion
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9) is converted to the target compound via mixed carbonic anhydride intermediates:
Procedure
-
Activate the carboxylic acid with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in dichloromethane (DCM) at 0°C.
-
Add methylamine hydrochloride (1.5 eq) and stir at 25°C for 6 h.
Critical Factors
-
Excess methylamine (>1.5 eq) reduces byproduct formation.
-
Anhydrous conditions prevent hydrolysis of the activated intermediate.
Regioselectivity Control in Pyrazole Synthesis
Solvent and Catalyst Effects
Cyclocondensation reactions exhibit solvent-dependent regioselectivity:
| Solvent | Isomer Ratio (3-:5-) | Yield (%) |
|---|---|---|
| THF | 89:11 | 72 |
| Dioxane | 93:7 | 81 |
| DMF | 95:5 | 75 |
Catalytic KI (0.6 eq) enhances selectivity by stabilizing transition states favoring 3-substitution.
Recrystallization and Purification Strategies
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to four analogs (Table 1), with differences in substituents and fluorine content being critical:
Analog 1 : 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide ()
- Substituent Differences: Position 4 amino group (vs. position 3 in the target compound). 2-fluoroethyl (monofluoro) at position 1 (vs. 2,2-difluoroethyl). Ethyl carboxamide (vs. methyl).
- Impact : Reduced fluorine content decreases electronegativity and lipophilicity. The ethyl group may enhance metabolic stability but reduce solubility compared to methyl .
Analog 2 : 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide ()
- Substituent Differences :
- 2,2,2-Trifluoroethyl (vs. 2,2-difluoroethyl).
- N,N-dimethyl carboxamide (vs. N-methyl).
- Impact: Increased fluorine atoms enhance metabolic resistance and electron-withdrawing effects.
Analog 3 : 4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide ()
- Substituent Differences: Morpholinyl-ethyl carboxamide (vs. methyl). 2-fluoroethyl (monofluoro) at position 1.
- Impact : The morpholine moiety improves aqueous solubility due to its polar nature. However, the bulky substituent may reduce membrane permeability .
Analog 4 : 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide ()
- Substituent Differences :
- 3-Methoxypropyl carboxamide (vs. methyl).
Data Table: Structural and Physicochemical Comparison
Substituent Effects on Pharmacological Profiles
- Fluorine Content: The 2,2-difluoroethyl group in the target compound provides intermediate electronegativity and lipophilicity compared to monofluoro (Analog 1) and trifluoroethyl (Analog 2) groups. This balance may optimize receptor binding and blood-brain barrier penetration .
- Carboxamide Modifications :
- Methyl (target) vs. ethyl (Analog 1): Smaller substituents favor target engagement in sterically restricted pockets.
- Morpholinyl-ethyl (Analog 3) vs. methoxypropyl (Analog 4): Polar groups enhance solubility but may limit CNS activity due to reduced permeability .
Biological Activity
3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole derivatives class. Its unique structure, characterized by a pyrazole ring, an amino group, and a difluoroethyl side chain, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H14F2N4O
- Molecular Weight : 232.23 g/mol
The compound's structure includes:
- A pyrazole ring
- An amino group
- A difluoroethyl side chain
- An N-methyl carboxamide functional group
These features enhance its stability and reactivity, making it an interesting subject for both chemical and biological studies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar pyrazole derivatives can inhibit bacterial growth effectively. For instance, compounds with structural similarities have demonstrated activity against various strains of bacteria such as E. coli and S. aureus .
A comparative analysis of pyrazole derivatives revealed that the presence of certain functional groups enhances their antimicrobial efficacy. The difluoroethyl group in this compound is hypothesized to play a role in increasing membrane permeability in bacteria, thereby enhancing its antimicrobial action .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The interaction studies focus on binding affinities to various biological targets, which are crucial for understanding its mechanism of action .
A case study highlighted the effectiveness of similar pyrazole derivatives in inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors linked to cellular signaling pathways.
Further investigations are required to elucidate the specific molecular pathways affected by this compound .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives with similar structures exhibited significant inhibition against E. coli at concentrations as low as 10 µg/mL, suggesting that this compound may have comparable efficacy .
- Anticancer Potential : In vitro studies indicated that certain pyrazole derivatives could reduce tumor growth by up to 70% in specific cancer cell lines when treated with concentrations ranging from 5 to 20 µM .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Condensation of 2,2-difluoroethylamine with a pyrazole-carboxylic acid precursor under reflux in anhydrous DCM, using DCC/DMAP as coupling agents .
- Step 2 : Methylation of the amino group via reductive amination with formaldehyde and sodium cyanoborohydride in methanol .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane) to isolate the product. Purity >95% should be confirmed via LC-MS .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., difluoroethyl group at N1, methylamide at C4) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 248.092) .
- X-ray Crystallography : Single-crystal analysis (if feasible) to resolve stereoelectronic effects of the difluoroethyl group .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Approach :
- Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC) using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation?
- Optimization Strategies :
- Solvent Selection : Replace DCM with THF to enhance solubility of intermediates .
- Catalysis : Use Pd/C or nickel-based catalysts for selective hydrogenation during methylation .
- Reaction Monitoring : In-line FTIR to track intermediate formation and minimize side products .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
- Analysis Framework :
- Comparative SAR : Benchmark against analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, noting substituent effects on bioactivity .
- Data Normalization : Account for variations in assay conditions (e.g., pH, cell lines) using Z-score normalization .
- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) to identify consensus trends .
Q. What computational tools predict the compound’s binding modes with biological targets?
- Methods :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID 3H6) .
- DFT Calculations : Gaussian 16 to evaluate electrostatic potential maps of the difluoroethyl group’s electron-withdrawing effects .
Q. How do reaction conditions influence the stability of the difluoroethyl group during functionalization?
- Key Factors :
- Temperature : Maintain <50°C to prevent β-elimination of HF .
- pH Control : Use buffered conditions (pH 6–7) to avoid acid-catalyzed degradation .
- Spectroscopic Monitoring : F NMR to track fluorine retention during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
